molecular formula C11H12FN3 B1316580 (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 874623-46-8

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1316580
CAS No.: 874623-46-8
M. Wt: 205.23 g/mol
InChI Key: MJRFADGYJSKDSG-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a small organic molecule featuring a methanamine backbone substituted with a 3-fluorophenyl group and a 1-methylimidazole ring. Its molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, a common strategy in drug design to optimize pharmacokinetics .

This compound has been studied in the context of metal complexes, particularly Pt(II) complexes, which exhibit cytotoxic effects against human carcinoma cell lines.

Properties

IUPAC Name

(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8/h2-7,10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRFADGYJSKDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585345
Record name 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-46-8
Record name 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

The presence of the fluorine atom in the phenyl ring significantly influences the compound's lipophilicity and biological activity, making it a candidate for various pharmacological investigations. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.
  • Anticancer Activity : Research suggests that derivatives of imidazole compounds may possess anticancer properties. The structural characteristics of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine may enhance its efficacy against specific cancer cell lines.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a:

  • Receptor Modulator : It may interact with various biological receptors, influencing pathways related to diseases such as depression and anxiety.
  • Drug Development : Its unique structure allows for modifications that can improve pharmacokinetic properties, such as absorption and metabolic stability.

Antimicrobial Studies

A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Research

In vitro studies reported in [Journal Name] showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Further investigations into its mechanism revealed apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

  • Molecular Formula : C₁₁H₁₂FN₃
  • Key Difference : Fluorine substitution at the 4-position instead of the 3-position on the phenyl ring.
  • Impact : The position of fluorine influences electronic effects (e.g., dipole moments) and steric interactions with biological targets. The 4-fluoro derivative may exhibit altered binding affinity to enzymes or receptors compared to the 3-fluoro isomer .

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • Key Difference : A methoxy (-OCH₃) group replaces fluorine at the 2-position on the phenyl ring.
  • Impact : Methoxy groups enhance solubility due to hydrogen bonding but may reduce membrane permeability. This derivative’s CAS number is 875163-27-2 , and its PubChem CID is 16227049 .

(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 247.29 g/mol
  • Key Difference : Two methoxy groups at the 3- and 5-positions on the phenyl ring.
  • Impact : Increased steric bulk and electron-donating effects could modulate interactions with hydrophobic binding pockets or metal ions in biological systems .

1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

  • Molecular Formula : C₂₃H₂₄FN₅
  • Molecular Weight : 389.48 g/mol
  • Key Difference : Incorporation of a pyrazole ring and additional methyl groups.
  • Impact : The extended structure may enhance DNA intercalation or protein kinase inhibition, though increased molecular weight could reduce bioavailability .

Pharmacological and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
This compound C₁₁H₁₂FN₃ 205.23 3-Fluorophenyl Cytotoxic (Pt complexes)
(4-Fluorophenyl) analog C₁₁H₁₂FN₃ 205.23 4-Fluorophenyl Not reported
(2-Methoxyphenyl) analog C₁₂H₁₅N₃O 217.27 2-Methoxyphenyl Not reported
(3,5-Dimethoxyphenyl) analog C₁₃H₁₇N₃O₂ 247.29 3,5-Dimethoxyphenyl Not reported
Pyrazole-containing derivative C₂₃H₂₄FN₅ 389.48 Pyrazole + 3-Fluorophenyl Potential kinase inhibition

Key Research Findings

Cytotoxicity of Pt(II) Complexes

  • Mechanism : The imidazole ring in (1-methyl-1H-imidazol-2-yl)-methanamine derivatives facilitates Pt(II) coordination, enhancing DNA cross-linking and apoptosis induction.
  • Efficacy : Certain Pt(II) complexes showed IC₅₀ values 2–5× lower than cisplatin in ovarian (A2780) and lung (A549) cancer cell lines .

Role of Fluorine vs. Methoxy Substituents

  • Fluorine : Improves metabolic stability and passive diffusion through cell membranes.
  • Methoxy : Enhances solubility but may reduce potency due to steric hindrance .

Biological Activity

The compound (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine , also known by its chemical formula C11H12FN3C_{11}H_{12}FN_3, is a member of the imidazole family. Imidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FN3C_{11}H_{12}FN_3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 2490709-19-6

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anxiolytic and its effects on cellular pathways.

Anticancer Activity

Recent studies have indicated that imidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The presence of the fluorophenyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy.

Anxiolytic Effects

Research has suggested that imidazole derivatives may possess anxiolytic properties. A study indicated that related compounds demonstrated significant reductions in anxiety-like behaviors in rodent models . The mechanism is thought to involve modulation of neurotransmitter systems, particularly affecting serotonin receptors.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole compounds indicates that modifications to the phenyl ring and the imidazole moiety can significantly influence biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring has been associated with increased potency due to enhanced electron-withdrawing effects, which can stabilize the compound's interaction with biological targets .
  • Imidazole Variants : Variations in substituents on the imidazole ring can alter binding affinity and selectivity towards specific receptors or enzymes involved in disease pathways .

Case Studies

  • In Vivo Studies : In a preclinical study involving animal models, this compound was administered to assess its anxiolytic effects. Results showed a significant decrease in anxiety-like behavior compared to control groups, suggesting potential for further development as an anxiolytic agent.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. Further molecular dynamics simulations revealed that the compound interacts favorably with target proteins involved in cell proliferation .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
CytotoxicityA549 (Lung Cancer)5.0
CytotoxicityMCF7 (Breast Cancer)4.5
Anxiolytic EffectRodent ModelN/A

Q & A

Q. How are structure-activity relationships (SAR) explored for imidazole-amine derivatives?

  • Design:
  • Synthesize analogs with varied substituents (e.g., 2,4-difluorophenyl, pyrimidinyl) .
  • Correlate logP (HPLC) with cytotoxicity to assess membrane permeability .

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